7-Ethoxyacridine-3,9-diamine hydrochloride chemical properties
7-Ethoxyacridine-3,9-diamine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Ethoxyacridine-3,9-diamine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and biological properties of 7-ethoxyacridine-3,9-diamine hydrochloride, a significant member of the acridine family of compounds. Known for its potent biological activities, this molecule has been a subject of scientific inquiry for its utility in various research and clinical applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, mechanism of action, and practical experimental protocols.
Core Molecular Structure and Physicochemical Properties
7-Ethoxyacridine-3,9-diamine hydrochloride belongs to the acridine class of nitrogen-containing heterocyclic organic compounds. The core acridine structure is a planar, tricyclic ring system, which is a key determinant of its biological activity, particularly its ability to intercalate with DNA.[1] The defining features of this specific derivative are the ethoxy group at the 7th position and two amino groups at the 3rd and 9th positions of the acridine ring.[1] The hydrochloride salt enhances its solubility in aqueous solutions.
Table 1: Physicochemical Properties of 7-Ethoxyacridine-3,9-diamine Hydrochloride
| Property | Value | Source |
| IUPAC Name | 7-ethoxyacridine-3,9-diamine;hydrochloride | PubChem[2] |
| CAS Number | 24311-19-1 | Benchchem[1] |
| Molecular Formula | C15H16ClN3O | PubChem[2] |
| Molecular Weight | 289.76 g/mol | PubChem[2] |
| Appearance | Yellow crystalline powder | MilliporeSigma[3] |
| Solubility | Partially soluble in water | LKT Labs[4] |
| Storage Temperature | 2-8°C, sealed in a dry, inert atmosphere | BLD Pharm[5], MilliporeSigma |
Synthesis and Derivatization Strategies
The synthesis of the acridine scaffold has been a well-established area of heterocyclic chemistry for over a century, with classical methods like the Bernthsen and Ullmann acridine syntheses still being relevant.[1] For 7-Ethoxyacridine-3,9-diamine, a common industrial method involves a multi-step process culminating in a phosphorus oxychloride (POCl₃)-mediated cyclization of a precursor molecule, 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid.[1]
The acridine nucleus is a privileged pharmacophore, and its biological profile can be finely tuned by its substituents.[1] The diamino groups at positions 3 and 9 are crucial for its interactions with nucleic acids, while the 7-ethoxy group also plays a significant role in its activity.[1] Derivatization of the exocyclic amino groups is a common strategy to explore structure-activity relationships (SAR). For instance, these amino groups can be converted to diisothiocyanates, which can then react with various amines to generate a library of thiourea derivatives.[1]
Spectroscopic and Analytical Characterization
A thorough characterization of 7-Ethoxyacridine-3,9-diamine hydrochloride is essential for its application in research. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
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UV-Visible Spectroscopy : This technique is invaluable for studying the interactions of the compound with biomolecules like DNA. Binding to DNA can cause shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity.[1]
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Fluorescence Spectroscopy : 7-Ethoxyacridine-3,9-diamine is a fluorescent molecule, a property that is highly sensitive to its local environment.[1] Interactions with nucleic acids or proteins can lead to fluorescence quenching, providing insights into binding events. This phenomenon can be leveraged in various assays, including those based on Förster Resonance Energy Transfer (FRET).[1]
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NMR and IR Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule, while IR spectroscopy provides information about the functional groups present.[2]
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of 7-Ethoxyacridine-3,9-diamine hydrochloride and for its quantification in various matrices.[1] Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common approach for its analysis.[1]
Biological Activity and Mechanism of Action: DNA Intercalation
The primary mechanism behind the biological activities of many acridine derivatives, including 7-Ethoxyacridine-3,9-diamine, is their ability to intercalate into the DNA double helix.[1][4] The planar nature of the acridine ring allows it to insert itself between the base pairs of DNA, leading to a disruption of cellular processes that involve DNA, such as replication and transcription.[1]
Caption: Mechanism of action via DNA intercalation.
Experimental Protocols
The following protocols are foundational for investigating the interaction of 7-Ethoxyacridine-3,9-diamine hydrochloride with DNA.
DNA Intercalation Analysis using UV-Visible Spectroscopy
This protocol outlines the steps to observe the spectral changes of 7-Ethoxyacridine-3,9-diamine hydrochloride upon binding to DNA.
Materials:
-
7-Ethoxyacridine-3,9-diamine hydrochloride stock solution
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Calf thymus DNA (ctDNA) solution
-
Phosphate buffer (pH 7.4)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a series of solutions with a fixed concentration of the acridine compound and increasing concentrations of ctDNA in phosphate buffer.
-
Incubate the solutions at room temperature for a set period to allow for binding equilibrium to be reached.
-
Record the UV-Visible absorption spectra of each solution over a relevant wavelength range.
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Analyze the spectra for changes in the maximum absorption wavelength (λmax) and absorbance. A hypochromic (decrease in absorbance) and bathochromic (red shift in λmax) effect is indicative of intercalation.
Workflow for Synthesis and Purity Analysis
The following diagram illustrates a general workflow from synthesis to characterization.
Caption: General synthesis and analysis workflow.
Safety and Handling
While a comprehensive safety data sheet (SDS) should always be consulted, it is important to note that 7-Ethoxyacridine-3,9-diamine and its salts are considered hazardous. The lactate salt, for example, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][6] It is also harmful if swallowed or in contact with skin.[6]
Precautionary Measures:
-
Always handle in a well-ventilated area, preferably in a fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
In case of contact, wash the affected area thoroughly with soap and water.[6] If in eyes, rinse cautiously with water for several minutes.[6]
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Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
References
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PubChem. (n.d.). 7-Ethoxyacridine-3,9-diamine hydrochloride. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 7-Ethoxyacridine-3,9-diamine suppliers and producers. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Spectrophotometric Resolution Methods for Determination of Dimenhydrinate and Cinnarizine in Presence of their Toxic Impurities: Greenness, Environmental Sustainability and Blueness Assessment Tools. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine, hydrate (1:1:1). Retrieved from [Link]
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Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]
Sources
- 1. 7-Ethoxyacridine-3,9-diamine hydrochloride | 24311-19-1 | Benchchem [benchchem.com]
- 2. 7-Ethoxyacridine-3,9-diamine hydrochloride | C15H16ClN3O | CID 12228017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Ethoxyacridine-3,9-diamine 2-hydroxypropanoate hydrate | 6402-23-9 [sigmaaldrich.com]
- 4. Ethacridine Lactate Monohydrate - LKT Labs [lktlabs.com]
- 5. 442-16-0|7-Ethoxyacridine-3,9-diamine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
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